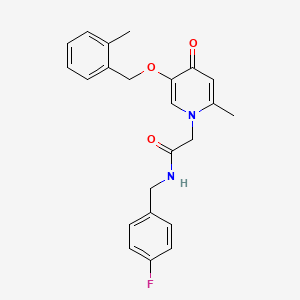

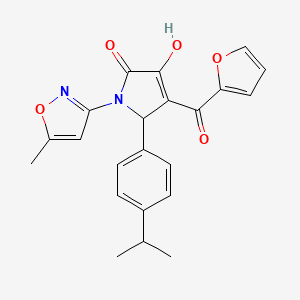

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of various cellular processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

N1-ethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide represents a compound of interest within the domain of organic chemistry, particularly in the synthesis of sulfonamide derivatives and their biological evaluation against various disease models. The synthesis and spectral analysis of N-substituted derivatives, including similar compounds, have shown that these molecules exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016). Further, these compounds have been evaluated for their anticancer properties, demonstrating a varied degree of efficacy against cancer cell lines, which underscores their potential utility in cancer research and therapy (Al-Said et al., 2011).

Antiviral Research

The exploration of this compound and related compounds extends into the field of antiviral research. Specifically, the development of novel HIV-1 entry inhibitors that prevent gp120 binding to CD4, through the identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors, showcases the compound's relevance in the development of therapeutic agents against HIV-1 (Zhao et al., 2005).

Chemotherapy Enhancement

Research into this compound and similar molecules has also demonstrated potential in enhancing the exposure of HIV-1 primary isolate neutralization epitopes through the binding of CD4 mimetic compounds, potentially offering a new avenue for the enhancement of chemotherapy (Yoshimura et al., 2010).

Molecular Hybridization and Anticancer Activity

The cytotoxic effects of sulfonamide-derived isatins, following molecular hybridization, on hepatocellular carcinoma cell lines, have been thoroughly investigated. This research highlights the potential of such compounds, including those similar to this compound, in the management of hepatocellular carcinoma, with specific compounds demonstrating significant cytotoxicity alongside a high safety margin in vitro and in vivo studies (Eldeeb et al., 2022).

Eigenschaften

IUPAC Name |

N-ethyl-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S2/c1-2-16-14(19)15(20)17-9-8-12-6-3-4-10-18(12)24(21,22)13-7-5-11-23-13/h5,7,11-12H,2-4,6,8-10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMTZINMXCZSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)